RSV Fusion Inhibitory Activity – Class‑Level Inference from the Benzoazepinequinoline (BAQ) Series
The target compound shares the critical 3‑benzenesulfonyl and 6‑methoxyquinoline pharmacophore with the BAQ series, where the representative compound 1 (which also contains an oxetane‑modified head group) exhibits single‑digit nanomolar EC₅₀ against RSV A and B strains (HEp‑2 cell‐based CPE assay). Specifically, compound 1 achieves an EC₅₀ of 1‑3 nM against RSV laboratory strains, whereas earlier BAQ hits lacking the optimized head group displayed EC₅₀ values >100 nM [1]. The target compound is predicted to exhibit anti‑RSV activity superior to 3‑benzenesulfonylquinoline derivatives that lack the 4‑azepane moiety, which have reported RSV IC₅₀ values in the 3–7 μM range [2].
| Evidence Dimension | Anti‑RSV potency (EC₅₀) |
|---|---|
| Target Compound Data | No direct experimental data published; structural prediction based on conservation of 3‑benzenesulfonyl and 6‑methoxy motifs suggests sub‑micromolar to low nanomolar potential |
| Comparator Or Baseline | BAQ Compound 1 (J Med Chem 2018): EC₅₀ = 1‑3 nM against RSV A and B in HEp‑2 CPE assay [1]; Quinoline compound 1g (Eur J Med Chem 2021): IC₅₀ = 3.10 μM against RSV [2] |
| Quantified Difference | BAQ Compound 1 is 1,000‑ to 3,000‑fold more potent than the 3‑sulfonylquinoline 1g; target compound is expected to fall between these extremes |
| Conditions | In vitro cell‑based assays (HEp‑2 CPE for BAQ series; rRSV‑mGFP HTS for quinoline series) |
Why This Matters
For anti‑RSV screening programs, the predicted potency gradient between 3‑sulfonyl‑4‑azepane‑substituted quinolines and simpler 3‑sulfonylquinolines underscores the need to include the azepane motif, supporting selection of this compound as a privileged scaffold candidate over generic 3‑sulfonylquinoline screening hits.
- [1] Zheng X, Liang C, Wang L, Wang B, Liu Y, Feng S, Wu JZ, Gao L, Feng L, Chen L, Guo T, Shen HC, Yun H. Discovery of Benzoazepinequinoline (BAQ) Derivatives as Novel, Potent, Orally Bioavailable Respiratory Syncytial Virus Fusion Inhibitors. J Med Chem. 2018;61(22):10228-10241. doi:10.1021/acs.jmedchem.8b01394 View Source
- [2] Wang M, et al. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Eur J Med Chem. 2021;213:113208. doi:10.1016/j.ejmech.2021.113208 View Source
